molecular formula C11H19NO2 B14543529 (Bicyclo[2.2.1]heptan-2-yl)methyl ethylcarbamate CAS No. 61911-70-4

(Bicyclo[2.2.1]heptan-2-yl)methyl ethylcarbamate

Cat. No.: B14543529
CAS No.: 61911-70-4
M. Wt: 197.27 g/mol
InChI Key: GYEFKXTTZKOLLG-UHFFFAOYSA-N
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Description

(Bicyclo[2.2.1]heptan-2-yl)methyl ethylcarbamate is a chemical compound known for its unique bicyclic structure. This compound is part of the carbamate family, which is characterized by the presence of a carbamate group (–O–C(=O)–N–). The bicyclic structure of this compound, specifically the bicyclo[2.2.1]heptane moiety, contributes to its distinct chemical and physical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Bicyclo[2.2.1]heptan-2-yl)methyl ethylcarbamate typically involves the reaction of bicyclo[2.2.1]heptan-2-ylmethanol with ethyl isocyanate. The reaction is usually carried out under mild conditions, often in the presence of a catalyst such as a tertiary amine to facilitate the formation of the carbamate linkage.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high efficiency and yield. The use of automated systems allows for precise control over reaction conditions, such as temperature and pressure, which are crucial for optimizing the synthesis.

Chemical Reactions Analysis

Types of Reactions

(Bicyclo[2.2.1]heptan-2-yl)methyl ethylcarbamate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of amines or alcohols.

    Substitution: The carbamate group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce primary or secondary amines.

Scientific Research Applications

(Bicyclo[2.2.1]heptan-2-yl)methyl ethylcarbamate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the development of novel compounds with potential biological activity.

    Biology: The compound is studied for its potential effects on biological systems, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of (Bicyclo[2.2.1]heptan-2-yl)methyl ethylcarbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The carbamate group can form covalent bonds with active sites on enzymes, inhibiting their activity. This interaction can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    Bicyclo[2.1.1]hexane: Another bicyclic compound with a similar structure but different chemical properties.

    7-Oxabicyclo[2.2.1]heptane: A related compound with an oxygen atom in the bicyclic ring, leading to different reactivity and applications.

Uniqueness

(Bicyclo[2.2.1]heptan-2-yl)methyl ethylcarbamate is unique due to its specific combination of a bicyclic structure and a carbamate group. This combination imparts distinct chemical reactivity and biological activity, making it valuable for various applications in research and industry.

Properties

CAS No.

61911-70-4

Molecular Formula

C11H19NO2

Molecular Weight

197.27 g/mol

IUPAC Name

2-bicyclo[2.2.1]heptanylmethyl N-ethylcarbamate

InChI

InChI=1S/C11H19NO2/c1-2-12-11(13)14-7-10-6-8-3-4-9(10)5-8/h8-10H,2-7H2,1H3,(H,12,13)

InChI Key

GYEFKXTTZKOLLG-UHFFFAOYSA-N

Canonical SMILES

CCNC(=O)OCC1CC2CCC1C2

Origin of Product

United States

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